Cas no 1004-16-6 (3-Cyano-1-methylpyridinium Iodide)

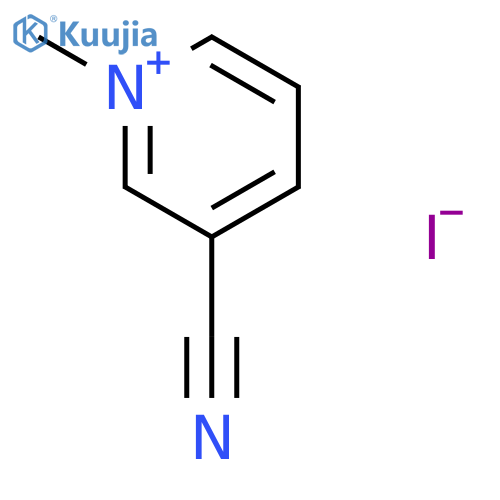

1004-16-6 structure

商品名:3-Cyano-1-methylpyridinium Iodide

3-Cyano-1-methylpyridinium Iodide 化学的及び物理的性質

名前と識別子

-

- 3-cyano-1-methyl-Pyridinium iodide

- 1-methylpyridin-1-ium-3-carbonitrile,iodide

- Pyridinium,3-cyano-1-methyl-, iodide (1:1)

- 1-methyl-3-cyanopyridinium iodide

- 3-Cyan-1-methylpyridiniumiodid

- 3-CYANO-1-METHYLPYRIDINIUM IODIDE

- 3-cyano-N-methylpyridinium iodide

- AG-A-59593

- AGN-PC-004DBR

- CTK7C8303

- meta-N-Methylcyanopyridinium iodide

- N-methyl-3-cyanopyridinium iodide

- N-methyl-m-cyanopyridinium iodide

- NSC138815

- Pyridinium, 3-cyano-1-methyl-, iodide

- SureCN8404077

- QOYXETVGUYSYRK-UHFFFAOYSA-M

- 3-cyano-1-methylpyridin-1-iumiodide

- CS-0246645

- EN300-33555

- 1-methylpyridin-1-ium-3-carbonitrile;iodide

- SCHEMBL8404077

- BAA00416

- 1004-16-6

- DTXSID20458786

- NSC 138815

- 3-cyano-1-methylpyridin-1-ium iodide

- NSC-138815

- 3-Cyano-1-methylpyridinium Iodide

-

- MDL: MFCD00229410

- インチ: InChI=1S/C7H7N2.HI/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,1H3;1H/q+1;/p-1

- InChIKey: QOYXETVGUYSYRK-UHFFFAOYSA-M

- ほほえんだ: [I-].C(C1=CC=C[N+](C)=C1)#N

計算された属性

- せいみつぶんしりょう: 245.96500

- どういたいしつりょう: 245.96540g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7Ų

じっけんとくせい

- PSA: 27.67000

- LogP: -2.61322

3-Cyano-1-methylpyridinium Iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1244378-1g |

3-cyano-1-methylpyridin-1-ium iodide |

1004-16-6 | 97% | 1g |

$400 | 2024-06-06 | |

| Enamine | EN300-33555-1.0g |

3-cyano-1-methylpyridin-1-ium iodide |

1004-16-6 | 95% | 1.0g |

$256.0 | 2023-02-14 | |

| Enamine | EN300-33555-5.0g |

3-cyano-1-methylpyridin-1-ium iodide |

1004-16-6 | 95% | 5.0g |

$743.0 | 2023-02-14 | |

| Enamine | EN300-33555-10g |

3-cyano-1-methylpyridin-1-ium iodide |

1004-16-6 | 95% | 10g |

$1101.0 | 2023-09-04 | |

| A2B Chem LLC | AV27829-100mg |

3-cyano-1-methylpyridin-1-ium iodide |

1004-16-6 | 97% | 100mg |

$46.00 | 2024-04-20 | |

| Aaron | AR019MOX-250mg |

3-cyano-1-methylpyridin-1-ium iodide |

1004-16-6 | 95% | 250mg |

$152.00 | 2025-02-08 | |

| Aaron | AR019MOX-500mg |

3-cyano-1-methylpyridin-1-ium iodide |

1004-16-6 | 95% | 500mg |

$266.00 | 2025-02-08 | |

| A2B Chem LLC | AV27829-500mg |

3-cyano-1-methylpyridin-1-ium iodide |

1004-16-6 | 95% | 500mg |

$220.00 | 2024-01-05 | |

| A2B Chem LLC | AV27829-1g |

3-cyano-1-methylpyridin-1-ium iodide |

1004-16-6 | 97% | 1g |

$199.00 | 2024-04-20 | |

| 1PlusChem | 1P019MGL-50mg |

3-cyano-1-methylpyridin-1-ium iodide |

1004-16-6 | 95% | 50mg |

$111.00 | 2023-12-27 |

3-Cyano-1-methylpyridinium Iodide 関連文献

-

1. Addition reactions of heterocyclic compounds. Part LI. Cyclobuta-[b]pyridines from reactions of dimethyl acetylenedicarboxylate with 1-alkyl-1,4-dihydropyridines and the cycloelimination of amide and carboxy-groupsR. M. Acheson,N. D. Wright,P. A. Tasker J. Chem. Soc. Perkin Trans. 1 1972 2918

-

2. Index of authors, 1971

-

3. Index of subjects, 1971

-

4. Formation of 2-methylaminopyridine-3-carbaldehyde and the corresponding methylimine by ring-opening and ring-closing reactions of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxideJ. H. Blanch,K. Fretheim J. Chem. Soc. C 1971 1892

1004-16-6 (3-Cyano-1-methylpyridinium Iodide) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量